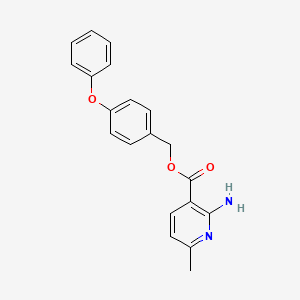

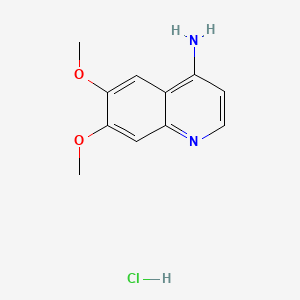

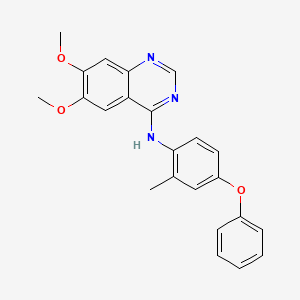

6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Novel modulator of KSR-dependent MAPK signaling, antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase)

APS-2-79 is a KSR-dependent MAPK modulator. APS-2-79 modulates KSR-dependent MAPK signalling by antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase kinase). APS-2-79 increased the potency of several MEK inhibitors specifically within Ras-mutant cell lines by antagonizing release of negative feedback signalling, demonstrating the potential of targeting KSR to improve the efficacy of current MAPK inhibitors. Co-targeting of enzymatic and scaffolding activities within Ras-MAPK signalling complexes is a therapeutic strategy for overcoming Ras-driven cancers.

Scientific Research Applications

Inhibition of Oncogenic Ras Signaling

APS-2-79 is known to be a stabilizer of the Kinase suppressor of Ras (KSR) inactive state . This results in the inhibition of oncogenic Ras signaling . Ras proteins play a crucial role in cellular signal transduction, and their dysregulation can lead to the development of cancer .

Antagonizing the Ras–MAPK Pathway

The compound has been found to antagonize the Ras–MAPK pathway . The Ras–MAPK pathway is involved in the regulation of cell growth, differentiation, and survival . By antagonizing this pathway, APS-2-79 could potentially be used in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Enhancement of MEK Inhibitors

In cell lines with Ras mutations, APS-2-79 has been found to increase the potency of several MEK inhibitors . MEK inhibitors are a class of drugs that inhibit the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), a key component of the MAPK/ERK pathway . These inhibitors are used in the treatment of various types of cancer .

Binding to the KSR Active Site

APS-2-79 has been found to bind to the KSR active site with an IC50 value of 120 nM . This suggests that the compound could potentially be used to modulate the activity of KSR, a protein that plays a key role in the MAPK signaling pathway .

Potential Use in Drug Development

Given its ability to modulate key signaling pathways involved in cell growth and survival, APS-2-79 could potentially be used in the development of new drugs for the treatment of diseases characterized by abnormal cell growth, such as cancer .

Research Tool in Cell Biology

Due to its effects on cellular signaling pathways, APS-2-79 can be used as a research tool in cell biology to study the role of these pathways in various cellular processes .

Mechanism of Action

Target of Action

APS-2-79 primarily targets the Kinase Suppressor of Ras (KSR) . KSR is a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) pathway . It plays a crucial role in the regulation of the MAPK signaling pathway, which is often deregulated in various cancers .

Mode of Action

APS-2-79 acts as a KSR-dependent MEK antagonist . It disrupts ATP biotin binding within the KSR2-MEK1 complex, achieving an inhibitory concentration (IC50) of 120 nM . This action stabilizes the inactive state of KSR, thereby antagonizing oncogenic Ras-MAPK signaling .

Biochemical Pathways

The primary biochemical pathway affected by APS-2-79 is the Ras-MAPK pathway . By stabilizing the inactive state of KSR, APS-2-79 inhibits the phosphorylation and activation of MEK, a key component of the MAPK pathway . This leads to the suppression of oncogenic Ras-MAPK signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

APS-2-79 has been shown to suppress KSR-stimulated MEK and ERK phosphorylation . It also enhances the efficacy of the clinical MEK inhibitor trametinib within cancer cell lines containing K-Ras mutations . These actions suggest that APS-2-79 could be a potential therapeutic strategy for overcoming Ras-driven cancers .

properties

IUPAC Name |

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKZLFZZBGBOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.